molecular formula C25H22FN3O2S B2742151 2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 1207008-47-6

2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2742151
CAS No.: 1207008-47-6
M. Wt: 447.53
InChI Key: IWIGBUBQSJPQEU-UHFFFAOYSA-N
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Description

2-((1-(4-Fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a complex organic molecule with a unique structure featuring imidazole and thioether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide involves multi-step chemical reactions. The key steps typically include:

  • Imidazole Core Formation: : Starting with the preparation of the imidazole core by condensation of a 4-fluorophenyl amine with a 4-methoxyphenyl aldehyde under acidic conditions to form the imidazole ring.

  • Thioether Linkage: : The imidazole ring is then reacted with a thiol compound to form the thioether linkage.

  • Acetamide Addition: : Finally, an acetamide group is introduced by reacting the thioether intermediate with p-tolyl acetic acid under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve:

  • Optimization of Reaction Conditions: : To enhance yield and purity.

  • Scaling Up: : From laboratory to industrial-scale, ensuring that all reagents and conditions are economical and sustainable.

  • Purification: : Utilizing techniques such as recrystallization, chromatography, or distillation to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, particularly at the thioether linkage, to form sulfoxides or sulfones.

  • Reduction: : It can be reduced to break the imidazole ring or modify other functional groups.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).

  • Reducing Agents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

  • Substitution Reagents: : Halogens, alkyl halides, and other nucleophiles.

Major Products

  • Oxidation Products: : Sulfoxides and sulfones.

  • Reduction Products: : Reduced aromatic compounds or modified imidazole structures.

  • Substitution Products: : Derivatives with different substituents on the aromatic rings.

Scientific Research Applications

Chemistry

Used as a precursor or intermediate in the synthesis of more complex organic molecules.

Biology

Medicine

Investigated for its pharmacological properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

Possible use in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

Mechanism

The compound exerts its effects through interaction with specific molecular targets, such as enzymes or receptors, often by binding to active sites or altering protein conformation.

Molecular Targets and Pathways

Depends on its specific application. In medicinal chemistry, it may target enzymes or receptors involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazole

  • N-(p-Tolyl)acetamide

  • 2-Thioacetamide derivatives

Properties

IUPAC Name

2-[1-(4-fluorophenyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN3O2S/c1-17-3-9-20(10-4-17)28-24(30)16-32-25-27-15-23(18-5-13-22(31-2)14-6-18)29(25)21-11-7-19(26)8-12-21/h3-15H,16H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIGBUBQSJPQEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)F)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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